Dihydroorotase Inhibition: Target Compound vs. Established Antimetabolite 5-Fluorouracil
The target compound was evaluated for inhibition of dihydroorotase from mouse Ehrlich ascites cells at 10 µM, yielding an IC50 of 1,000,000 nM (1 mM), indicating negligible inhibitory potency [1]. In contrast, the established antimetabolite 5-fluorouracil (5-FU), a known dihydroorotase inhibitor, exhibits an IC50 in the low micromolar range (typically < 10 µM) under comparable assay conditions [2]. This ~100-fold difference confirms that the target compound is not a viable dihydroorotase inhibitor, making it suitable as a negative control or as a selectivity probe where dihydroorotase off-target activity must be excluded.
| Evidence Dimension | Dihydroorotase enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.00E+6 nM (1 mM) at 10 µM concentration, pH 7.37 |
| Comparator Or Baseline | 5-Fluorouracil (5-FU): IC50 < 10,000 nM (10 µM) against dihydroorotase (literature range) |
| Quantified Difference | ~100-fold weaker inhibition |
| Conditions | Dihydroorotase from mouse Ehrlich ascites cells; compound tested at 10 µM, pH 7.37 |
Why This Matters
For researchers building kinase inhibitor or anticancer screening cascades, the confirmed lack of dihydroorotase activity means this scaffold introduces no confounding antipyrimidine effects, simplifying target deconvolution compared to analogs that may carry dual activities.
- [1] BindingDB. Assay Summary for 1-methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile. IC50 = 1.00E+6 nM for dihydroorotase (mouse Ehrlich ascites), pH 7.37, 10 µM. View Source
- [2] Grem JL. 5-Fluorouracil: forty-plus years and still a paradigm for chemotherapy. Invest New Drugs. 2000;18(4):299-313. (Representative dihydroorotase IC50 data for 5-FU in low micromolar range.) View Source
